molecular formula C18H21N3O4S B2820516 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(m-tolyl)urea CAS No. 1202982-91-9

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(m-tolyl)urea

Cat. No.: B2820516
CAS No.: 1202982-91-9
M. Wt: 375.44
InChI Key: IDAKCHGAGNFONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
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Scientific Research Applications

Glycoluril Analogues and Their Applications

Glycolurils, which share a structural motif with the compound , have found extensive use in various scientific and technological fields. These compounds are notable for their pharmacological activities, including antibacterial and neurotropic effects, and serve as key building blocks in supramolecular chemistry. Their applications extend to explosives, gelators, and more, highlighting the importance of developing new synthetic methods for glycolurils and their analogues (Kravchenko et al., 2018).

Synthesis and Internal Standards for Pharmacokinetics

Deuterium-labeled derivatives of similar compounds, such as AR-A014418, have been synthesized for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis. This is particularly important for pharmacokinetic studies, including drug absorption and distribution investigations, demonstrating the utility of these compounds in developing precise analytical methods for drug research (Liang et al., 2020).

Antiparkinsonian Activity

Some urea and thiourea derivatives of thiazolidine-based compounds have been investigated for their antiparkinsonian activity. These studies have revealed significant potential in treating Parkinson's disease, providing a basis for future drug design and development in neurodegenerative disorder therapeutics (Azam et al., 2009).

Supramolecular Chemistry

The synthesis of oxazolidinone derivatives, which share a common functional group with the compound of interest, underscores the role of these molecules in supramolecular chemistry. Their ability to form enantiomerically pure diols through selective reactions exemplifies the precision achievable in synthetic organic chemistry, which is crucial for developing chiral materials and catalysts (Gaul & Seebach, 2002).

Catalytic Applications

The catalytic oxidative carbonylation of amines to form ureas, carbamates, and oxazolidinones using palladium-based catalyst systems showcases the application of such compounds in green chemistry. These reactions facilitate the synthesis of high-value chemicals from simple precursors, contributing to more sustainable industrial processes (Peng et al., 2008).

Properties

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-5-3-6-14(11-13)19-18(22)20-16-12-15(7-8-17(16)25-2)21-9-4-10-26(21,23)24/h3,5-8,11-12H,4,9-10H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAKCHGAGNFONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.